molecular formula C18H15NO2S B1608152 Methyl 2-(2,4-diphenylthiazol-5-yl)acetate CAS No. 23821-92-3

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Cat. No. B1608152
CAS RN: 23821-92-3
M. Wt: 309.4 g/mol
InChI Key: CLEANVYWRNZNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2,4-diphenylthiazol-5-yl)acetate” is a chemical compound with the molecular formula C18H15NO2S . It has a molecular weight of 309.38200 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,4-diphenylthiazol-5-yl)acetate” consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact mass is 309.08200 .


Physical And Chemical Properties Analysis

“Methyl 2-(2,4-diphenylthiazol-5-yl)acetate” has a density of 1.21g/cm3 . It has a boiling point of 485.1ºC at 760mmHg . The flash point is 247.2ºC . The compound’s vapour pressure is 1.45E-09mmHg at 25°C , and it has a refractive index of 1.603 .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been found to exhibit significant antibacterial activity. For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives also show antifungal activity. This makes them potential candidates for the development of new antifungal drugs .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity. This suggests that they could be used in the treatment of conditions characterized by inflammation .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promising results in the field of cancer research. They have been found to exhibit antitumor and cytotoxic activity. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer . Another study indicated that compounds 4c, 4d and 8c showed growth inhibition activity against HCT-116 with IC 50 values of 3.80 ± 0.80, 3.65 ± 0.90 and 3.16 ± 0.90 μM, respectively .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity, suggesting their potential use in the treatment of diabetes .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity. This suggests that they could be used in the development of new antiviral drugs .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. This suggests that they could be used in the treatment of conditions characterized by oxidative stress .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity. This suggests that they could be used in the treatment of neurodegenerative diseases .

properties

IUPAC Name

methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEANVYWRNZNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363099
Record name Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

CAS RN

23821-92-3
Record name Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Reactant of Route 4
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.